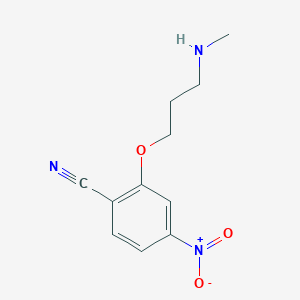![molecular formula C10H17N3O3 B13867068 tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate CAS No. 321392-80-7](/img/structure/B13867068.png)
tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to an ethyl chain, which is further connected to a 3-methyl-1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxadiazole derivative. One common method includes the use of tert-butyl carbamate and 3-methyl-1,2,4-oxadiazole-5-yl ethyl bromide under basic conditions to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where nucleophiles can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
- Oxidized derivatives of the oxadiazole ring.
- Reduced analogs of the carbamate or oxadiazole ring.
- Substituted carbamate derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: The compound is utilized in the synthesis of specialty chemicals and materials, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate exerts its effects is primarily through its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog without the oxadiazole ring, used in similar synthetic applications.
N-Boc-ethylenediamine: Contains a similar carbamate group but with an ethylenediamine backbone.
tert-Butyl N-(2-aminoethyl)carbamate: Another analog with a different substituent on the ethyl chain.
Uniqueness: tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is unique due to the presence of the 3-methyl-1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring system enhances the compound’s ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable tool in research and industrial applications .
Properties
CAS No. |
321392-80-7 |
|---|---|
Molecular Formula |
C10H17N3O3 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-7-12-8(16-13-7)5-6-11-9(14)15-10(2,3)4/h5-6H2,1-4H3,(H,11,14) |
InChI Key |
NXLVUYPHYWYBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)
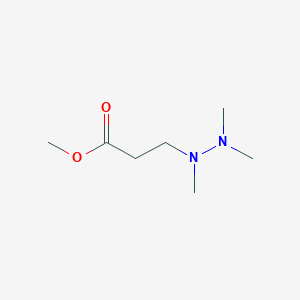
![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)
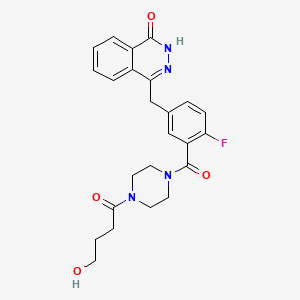
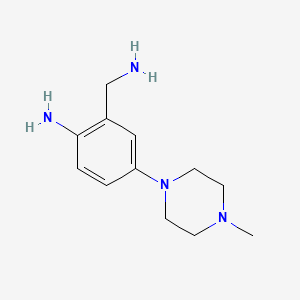

![1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13867018.png)
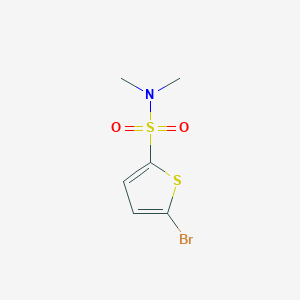
![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
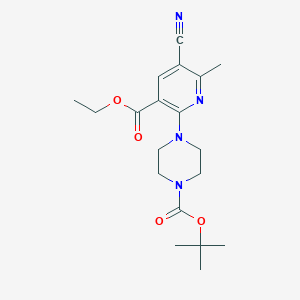
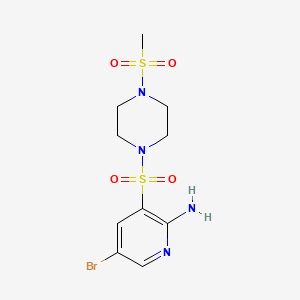
![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)

